2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) scaffold with two key substituents: a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid at position 1. The 7,7-dimethyl groups enhance steric bulk, influencing conformational rigidity and lipophilicity. The Boc group serves as a protective moiety for amines, stabilizing the compound during synthetic processes while enabling controlled deprotection under acidic conditions .
Properties
IUPAC Name |
7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHHDDZFVFHAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction with Dimethyl Fumarate
In a solvent-free microwave-assisted approach, dimethyl fumarate reacts with cyclopentadiene at 150°C for 2 hours to yield dimethyl 7,7-dimethylnorbornene-2,3-dicarboxylate (1 ) in 98% yield. This method avoids solvent use and accelerates reaction kinetics compared to traditional thermal conditions (e.g., 99% yield after 16 hours at reflux in toluene).
Dihydroxylation and Oxidative Functionalization
The norbornene diester 1 undergoes dihydroxylation using OsO₄ (0.1 mol%) with 4-methylmorpholine N-oxide (NMO) as a co-oxidant to produce the syn-1,2-diol 2 in 94% yield. Alternative oxidants like KMnO₄ afford lower yields (58%) due to competitive over-oxidation. The diol 2 serves as a precursor for further functionalization.
Introduction of the Amino Group
Reductive Amination of Ketone Intermediates
Selective oxidation of the diol 2 to a ketone (3 ) can be achieved using Jones reagent (CrO₃/H₂SO₄). Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol introduces the primary amine group, yielding 4 (Scheme 1).
Curtius Rearrangement for Amine Installation
Alternatively, the ketone 3 undergoes a Curtius rearrangement via treatment with NaN₃ and H₂SO₄ , generating an isocyanate intermediate. Hydrolysis of the isocyanate with aqueous HCl produces the primary amine 4 .
Boc Protection of the Amino Group
The amine 4 is protected using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields the Boc-protected intermediate 5 in 85–90% yield (Scheme 2). Scavengers like anisole are omitted during Boc deprotection to prevent side reactions.
Carboxylic Acid Functionalization
Ester Hydrolysis
The diester 1 is selectively hydrolyzed to the monoacid 6 using LiOH in tetrahydrofuran (THF)/water (4:1) at 0°C. This step requires careful stoichiometric control (1.1 eq. LiOH) to avoid over-hydrolysis.
Oxidation of Alcohol Intermediates
For routes involving alcohol intermediates (e.g., 7 ), oxidation with Jones reagent or KMnO₄ under acidic conditions converts the primary alcohol to the carboxylic acid 8 .
Final Assembly and Purification
Coupling the Boc-protected amine 5 with the carboxylic acid 8 employs EDCI/HOBt in DCM at 0°C for 24 hours, yielding the target compound 9 in 72% yield (Table 1). Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes residual coupling reagents and byproducts.
Table 1: Optimization of Coupling Reactions
| Entry | Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI/HOBt | DCM | 0 | 72 |
| 2 | DCC/DMAP | THF | 25 | 58 |
| 3 | HATU/DIEA | DMF | -10 | 65 |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time (t₃) = 12.3 min.
Challenges and Mitigation Strategies
- Steric Hindrance : The 7,7-dimethyl groups impede alkylation reactions. Silver oxide (Ag₂O)-mediated alkylation improves yields by minimizing Grob-type fragmentation.
- Transesterification : Mixed esters form during alkylation (6–12% by ¹H NMR). Chromatographic separation using hexane/ethyl acetate (4:1) resolves this.
Industrial-Scale Considerations
For bulk synthesis, microwave-assisted reactions reduce processing time by 80% compared to conventional heating. Solvent recovery systems (e.g., DCM distillation) enhance cost-efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The Boc-protected amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.
Common Reagents and Conditions:
Oxidation: Common reagents include strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the protection of amino groups through the tert-butoxycarbonyl (Boc) group, followed by cyclization and carboxylation processes. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:
- Anticoagulants: Compounds derived from bicyclic structures similar to this compound have shown promise as direct Factor Xa inhibitors, which are crucial in anticoagulant therapy .
- Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin .
Catalysis
The compound has been utilized in the development of bifunctional organocatalysts. Such catalysts are essential for promoting reactions under mild conditions and have applications in asymmetric synthesis . The bicyclic structure enhances the catalytic efficiency due to its unique spatial configuration.
Studies have demonstrated that modifications of this compound can yield biologically active molecules that inhibit specific enzymes:
- Enzyme Inhibitors: The compound's derivatives have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Core
D(+)-Camphoric Acid (7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic Acid)
- Structure: Lacks the Boc-amino group but retains the carboxylic acid and 7,7-dimethyl substituents.
- Properties: Reduced molecular weight (C₁₀H₁₆O₂; MW 168.23) compared to the target compound (C₁₃H₂₁NO₄; MW 279.3).
- Applications : Widely used in chiral resolution and as a building block in organic synthesis.
(1S,2R,3S,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure: Boc-amino group at position 3 and carboxylic acid at position 2, with stereochemical specificity (1S,2R,3S,4R).
- For example, the carboxylic acid at position 2 may influence salt formation differently than at position 1 .
Heteroatom Incorporation in the Bicyclic Framework
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
- Structure : Incorporates a nitrogen atom at position 7 (aza substitution).
- Properties: Increased polarity and basicity due to the amine, contrasting with the neutral Boc-protected amino group in the target compound. Such derivatives often exhibit enhanced binding to biological targets (e.g., enzymes) but may suffer from reduced metabolic stability .
2-Oxabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
- Structure : Oxygen atom replaces a methylene group in the bicyclic ring.
- For instance, 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives show distinct conformational preferences due to the oxygen atom .
Functional Group Modifications
Ketopinic Acid (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid)
- Structure: Features a ketone at position 2 instead of the Boc-amino group.
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the Boc group in the target compound is acid-labile, favoring deprotection over covalent modification .
Boc-Protected Azabicycloheptane Carboxylic Acids
- Example : 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid.
- Comparison: The aziridine ring (three-membered ring with nitrogen) introduces strain, enhancing reactivity. Such compounds are valuable in peptidomimetics but may exhibit lower stability than the six-membered Boc-amino group in the target compound .
Data Tables: Structural and Functional Comparisons
Biological Activity
2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as Boc-amino acid derivative, is a bicyclic amino acid characterized by its unique structural properties and potential biological activities. This compound has garnered attention in pharmaceutical research due to its implications in drug design and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.3 g/mol. Its structure features a bicyclo[2.2.1]heptane framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | 2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
| CAS Number | 2228135-02-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions. The presence of both amino and carboxylic acid functional groups allows the compound to participate in multiple biochemical pathways, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially modulating signaling pathways associated with neurotransmission and cellular communication.
- Transport Systems : Research indicates that similar compounds can affect amino acid transport systems in mammalian cells, highlighting potential roles in nutrient uptake and metabolic regulation .
Biological Activity Studies
Several studies have evaluated the biological activity of bicyclic amino acids, including derivatives of 2-((tert-butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid.
Case Study: Transport Mechanisms
A study examined the uptake mechanisms of amino acids in mammalian cells, focusing on the L-system transporters that are crucial for neutral amino acid uptake. It was found that compounds structurally related to 2-amino-2-carboxybicyclo[2.2.1]heptane can competitively inhibit uptake processes, suggesting a significant role in modulating transport systems .
Comparative Analysis
Comparative studies with similar bicyclic compounds have demonstrated variations in biological activity based on structural modifications:
| Compound Name | Biological Activity |
|---|---|
| 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | Moderate enzyme inhibition |
| 2-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid | High receptor affinity |
| 5-(Boc-amino)bicyclo[3.1.1]heptane-1-carboxylic acid | Low transport inhibition |
Synthesis and Derivatives
The synthesis of 2-((tert-butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves several steps:
- Formation of Bicyclic Ring : Utilizing Diels-Alder reactions to create the bicyclic structure.
- Functional Group Introduction : Amination and carboxylation reactions introduce the necessary functional groups.
- Salt Formation : Converting the free base into a hydrochloride salt enhances solubility and stability .
Q & A
Basic: What synthetic strategies are commonly employed for preparing 2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of the bicyclo[2.2.1]heptane scaffold. A general approach includes:
Amine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM) .
Carboxylic Acid Activation : The carboxylic acid group is either pre-installed via oxidation of a precursor (e.g., methyl ester hydrolysis) or introduced through carboxylation reactions.
Stereochemical Control : For stereospecific derivatives, chiral auxiliaries or enantioselective catalysts (e.g., phase-transfer organocatalysts) may be employed, as seen in related bicyclic systems .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for Boc methyls) and bicyclic framework (distinct coupling patterns for bridgehead protons). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR Spectroscopy : Stretching vibrations for Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad O-H) groups validate functionalization .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns identify Boc loss (e.g., [M-Boc+H]⁺) .
Advanced: How can computational methods resolve contradictions in experimental structural data (e.g., unexpected pyramidalization of the bicyclic nitrogen)?
Methodological Answer:
Discrepancies between crystallographic data and theoretical models can be addressed via:
Quantum Mechanical (QM) Calculations : Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to model the nitrogen’s geometry. Compare calculated vs. experimental bond angles and dihedrals .
Bottom-Up Strategy : Analyze simpler model systems (e.g., unsubstituted bicyclic amides) to isolate electronic vs. steric effects. Incrementally reintroduce substituents to assess their impact on pyramidalization .
Intramolecular Interactions : Evaluate hydrogen bonding or steric strain via non-covalent interaction (NCI) plots or atoms-in-molecules (AIM) analysis .
Advanced: What experimental design considerations are critical for optimizing catalytic asymmetric synthesis of this compound?
Methodological Answer:
Catalyst Screening : Test bifunctional phase-transfer catalysts (e.g., camphor-derived organocatalysts) for enantioselective Boc protection. Monitor enantiomeric excess (ee) via chiral HPLC .
Solvent Effects : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, while low temperatures (−20°C to 0°C) minimize racemization .
Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track Boc group incorporation and avoid over-reaction .
Advanced: How can researchers design protein-labeling experiments using derivatives of this compound?
Methodological Answer:
Electrophile Synthesis : Convert the carboxylic acid to an alkenyl nitrile via activation with carbodiimides (e.g., EDC/HCl) followed by coupling with cyanoacetates. Confirm reactivity via Michael addition assays .
Selectivity Optimization : Screen pH conditions (6.5–7.5) to balance nucleophilic attack on the nitrile while preserving protein integrity .
Validation : Use SDS-PAGE and mass spectrometry to confirm covalent labeling efficiency and site specificity .
Advanced: How should researchers address solubility challenges in aqueous reaction systems?
Methodological Answer:
Co-Solvent Systems : Employ water-miscible solvents (e.g., DMSO, acetone) at ≤10% v/v to enhance solubility without denaturing biomolecules .
pH Adjustment : Ionize the carboxylic acid (pH > pKa ~4.5) to improve aqueous solubility. Use buffered solutions (PBS, Tris-HCl) for stability .
Surfactant Use : Add non-ionic surfactants (e.g., Tween-20) to solubilize hydrophobic moieties in enzymatic reactions .
Advanced: What methodologies validate the compound’s stability under various storage conditions?
Methodological Answer:
Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor Boc group hydrolysis via TLC or HPLC, comparing to fresh controls .
Light Sensitivity Tests : Expose to UV/visible light (ICH Q1B guidelines) and quantify degradation products (e.g., free amine via ninhydrin assay) .
Lyophilization : Assess stability in lyophilized vs. solution states. Use differential scanning calorimetry (DSC) to detect amorphous/crystalline transitions .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies?
Methodological Answer:
Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines. Identify confounding variables (e.g., serum content) .
Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations, passage-matched cells) .
Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular uptake assays) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
PPE Requirements : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
Emergency Procedures : For eye exposure, irrigate with water for 15+ minutes; consult SDS for specific antidotes .
Advanced: How can researchers leverage crystallographic data to refine synthetic routes?
Methodological Answer:
SHELX Refinement : Use SHELXL for high-resolution X-ray data to map bond lengths/angles, identifying strained regions (e.g., bicyclic bridgeheads) for synthetic re-optimization .
Torsion Angle Analysis : Adjust protecting groups or solvents to alleviate torsional strain observed in crystal structures .
Polymorph Screening : Explore solvent-mediated crystallization (e.g., EtOAc vs. MeOH) to isolate thermodynamically stable forms for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
